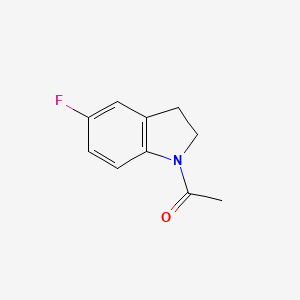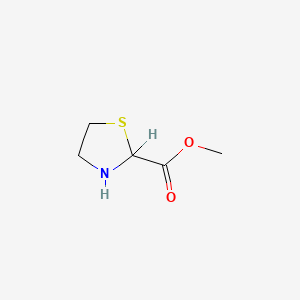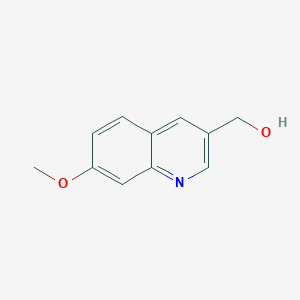
(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom and a phenyl group attached to the alpha carbon. It is a white to almost white powder or crystalline solid with a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with glycine derivatives under specific conditions. For instance, the Strecker synthesis method can be employed, where benzaldehyde reacts with ammonia and hydrogen cyanide to form phenylglycine, which is then converted to this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethyl acetate as a solvent. The process includes heating the reactants to around 50-60°C, followed by the addition of D-α-phenylethylamine. The mixture is then cooled, and the product is isolated through filtration .
Analyse Chemischer Reaktionen
Types of Reactions: (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a co-initiator in radical photopolymerization.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of biohydrogels and other polymeric materials.
Wirkmechanismus
(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid can be compared with other glycine derivatives such as N-phenylglycine and N-carbobenzoxy-L-2-phenylglycine. While N-phenylglycine is known for its use as a biocompatible co-initiator in photopolymerization, this compound offers enhanced stability and efficiency due to its closed carboxyl group . N-carbobenzoxy-L-2-phenylglycine, on the other hand, is characterized by its use in non-linear optical applications .
Vergleich Mit ähnlichen Verbindungen
- N-phenylglycine
- N-carbobenzoxy-L-2-phenylglycine
- N-methoxycarbonyl-L-tert-leucine
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
2-(methoxycarbonylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
GOJLQSAREKTKPT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC(C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B8808585.png)













